molecular formula C17H17F3N4O2 B2553655 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2034325-68-1

3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2553655
CAS No.: 2034325-68-1
M. Wt: 366.344
InChI Key: FHYOTWAWZABCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide ( 2034325-68-1) is a synthetically produced piperidine-carboxamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a distinctive molecular architecture, incorporating a piperidine ring functionalized with a pyrimidinyloxy moiety and a carboxamide group linked to a trifluoromethylphenyl ring . The presence of the trifluoromethyl group is a key structural feature, known to enhance metabolic stability and lipophilicity, which can influence the compound's bioavailability and binding affinity in biological systems . The pyrimidine ring is a privileged scaffold in drug discovery, often enabling specific interactions with a variety of enzymatic targets . With a molecular formula of C17H17F3N4O2 and a calculated molecular weight of 366.34 g/mol , this compound possesses drug-like properties that make it a valuable intermediate or tool compound. Its primary research value lies in its potential as a building block for the synthesis of more complex molecules or as a candidate for screening in the development of novel bioactive compounds. The unique electronic and steric properties conferred by its structure make it a versatile candidate for investigating structure-activity relationships (SAR) in various drug discovery programs . Researchers can utilize this compound to explore its potential interactions with biological targets, such as kinases or other enzymes, where similar scaffolds have shown activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

3-pyrimidin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c18-17(19,20)13-6-1-2-7-14(13)23-16(25)24-10-3-5-12(11-24)26-15-21-8-4-9-22-15/h1-2,4,6-9,12H,3,5,10-11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYOTWAWZABCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines and carbonyl compounds.

    Introduction of the Pyrimidin-2-yloxy Group: This step involves the reaction of the piperidine derivative with a pyrimidine derivative under basic conditions to form the pyrimidin-2-yloxy group.

    Attachment of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Key Structural Features

  • Piperidine-1-carboxamide core : Acts as the central scaffold.

  • Pyrimidin-2-yloxy group : Introduced via nucleophilic substitution or etherification.

  • Trifluoromethylphenyl substituent : Attached to the amide nitrogen.

2.1. Amide Coupling

The synthesis of the carboxamide group typically involves coupling piperidine-1-carboxylic acid with a substituted aniline (e.g., 2-(trifluoromethyl)phenylamine). This reaction is commonly mediated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) , which activate the carboxylic acid for nucleophilic attack .

Reaction :

Piperidine-1-carboxylic acid+2-(Trifluoromethyl)phenylamineEDCI/HOBTPiperidine-1-carboxamide derivative\text{Piperidine-1-carboxylic acid} + \text{2-(Trifluoromethyl)phenylamine} \xrightarrow{\text{EDCI/HOBT}} \text{Piperidine-1-carboxamide derivative}

2.2. Pyrimidin-2-yloxy Group Formation

The ether linkage between the piperidine and pyrimidine ring is likely formed via a nucleophilic substitution. Pyrimidin-2-ol (or its activated derivative) reacts with a piperidine bearing a leaving group (e.g., bromide or tosylate).

Reaction :

Piperidine-Br+Pyrimidin-2-olBasePiperidin-3-yl pyrimidin-2-yl ether\text{Piperidine-Br} + \text{Pyrimidin-2-ol} \xrightarrow{\text{Base}} \text{Piperidin-3-yl pyrimidin-2-yl ether}

Critical Reaction Parameters

Step Reagents Conditions Yield
Amide couplingEDCI, HOBT, DMFRoom temperature, 12–24 hModerate
Pyrimidin-2-yloxy etherPyrimidin-2-ol, NaH/THF80°C, 18 h52–90%
Functional group tuningPOCl₃, DMFMicrowave or thermal activationImproved yields

Key Observations from Analogs

  • Steric and electronic effects : Trifluoromethyl groups enhance reactivity in aromatic systems but may introduce steric hindrance .

  • Functional group compatibility : Polar groups (e.g., hydroxyl, carbamate) on piperidine are tolerated, but yields vary based on substitution patterns .

  • Reagent optimization : More reactive amides (e.g., benzamide derivatives) improve yields in coupling reactions .

Proposed Synthetic Route

  • Piperidine-1-carboxamide formation :

    • Piperidine-1-carboxylic acid is coupled with 2-(trifluoromethyl)phenylamine using EDCI/HOBT .

  • Pyrimidin-2-yloxy ether installation :

    • Piperidine derivative undergoes nucleophilic substitution with pyrimidin-2-ol under basic conditions .

  • Functional group modification :

    • If required, further functionalization (e.g., ester hydrolysis, deprotection) is performed .

Mechanistic Insights

  • Hofmann rearrangement : Observed in related urea syntheses, where iodonium intermediates rearrange to isocyanates, which react with amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with a similar structure to 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of trifluoromethyl pyrimidine have shown activity against various cancer cell lines, including:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that such compounds could be developed into effective anticancer agents, potentially targeting pathways involved in tumor growth and survival .

Inhibition of Pyruvate Dehydrogenase Kinase

The compound has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular metabolism and energy production. Inhibition of PDHK can lead to increased apoptosis in cancer cells, making it a target for cancer therapy .

Antifungal and Insecticidal Activities

Research has demonstrated that derivatives of trifluoromethyl pyrimidine exhibit promising antifungal and insecticidal properties. For example, compounds synthesized from similar frameworks have shown effective antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml. The following table summarizes the antifungal activities observed:

CompoundPathogenInhibition Rate (%)
5bBotrytis cinerea96.76
5jSclerotinia sclerotiorum82.73

Insecticidal tests also revealed moderate effectiveness against pests like Mythimna separata and Spodoptera frugiperda, indicating potential for agricultural applications .

Material Science Applications

The unique structural characteristics of this compound lend themselves to applications in material science, particularly in the development of new polymers or coatings with enhanced properties such as thermal stability and chemical resistance.

Case Studies

  • Anticancer Activity Study : A study focused on the synthesis and evaluation of trifluoromethyl pyrimidine derivatives showed that certain compounds significantly inhibited the growth of various cancer cell lines, suggesting their potential as lead compounds for drug development .
  • Agricultural Efficacy Research : A comprehensive study on the antifungal properties of synthesized trifluoromethyl pyrimidine derivatives demonstrated their effectiveness against multiple plant pathogens, highlighting their potential use in crop protection strategies .

Mechanism of Action

The mechanism of action of 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the piperidine ring provides structural stability. The pyrimidin-2-yloxy group may interact with specific sites on the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analog: N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)Pyridin-2-yl]oxy}Phenyl)Methylidene]Piperidine-1-Carboxamide

  • Benzylidene Moiety: The 4-position of piperidine includes a benzylidene group, increasing rigidity and planar surface area compared to the simpler pyrimidinyloxy substitution in the target compound. The target compound’s pyrimidine group may favor different target affinities due to electronic and spatial differences.

Structural Analog: 4-{3-(Cyanomethyl)-3-[3-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-1H-Pyrrol-1-yl]Azetidin-1-yl}-N-[4-Fluoro-2-(Trifluoromethyl)Phenyl]Piperidine-1-Carboxamide

  • Key Differences: Azetidine-Pyrrolopyrimidine Hybrid: The azetidine ring fused with a pyrrolopyrimidine introduces conformational constraints and additional hydrogen-bonding sites. Fluorine Substitution: A 4-fluoro group on the phenyl ring may improve membrane permeability but reduce solubility compared to the non-fluorinated target compound .

Structural Analog: N-(3-Pyridazinyl)-4-(3-{[5-(Trifluoromethyl)-2-Pyridinyl]Oxy}Benzylidene)-1-Piperidinecarboxamide

  • Key Differences: Benzylidene vs. Pyrimidinyloxy: The benzylidene group introduces a conjugated system, likely enhancing binding to hydrophobic pockets in enzymes. Pyridazinyl vs.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(Pyridazin-3-yl) Analog Azetidine-Pyrrolopyrimidine Hybrid
Molecular Weight ~375.3 g/mol ~520.5 g/mol ~612.6 g/mol
LogP (Predicted) ~3.2 ~4.1 ~3.8
Hydrogen Bond Acceptors 7 9 12
Key Functional Groups Pyrimidinyloxy, CF₃ Pyridazinyl, Benzylidene, CF₃ Azetidine, Pyrrolopyrimidine, CF₃, Cyanomethyl

Notes:

  • Higher molecular weight and LogP in analogs correlate with increased lipophilicity but may reduce aqueous solubility.
  • The target compound’s simpler structure suggests better synthetic accessibility and metabolic stability compared to hybrids with fused rings .

Biological Activity

3-(Pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article synthesizes available research findings, case studies, and structure-activity relationships (SARs) to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine core with a pyrimidine moiety and a trifluoromethyl-substituted phenyl group, which are essential for its biological activity. The presence of these functional groups is hypothesized to enhance its interaction with biological targets.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those similar to this compound. Pyrimidines exhibit inhibitory effects on key inflammatory mediators such as prostaglandins and nitric oxide, primarily through the inhibition of cyclooxygenase (COX) enzymes .

A comparative analysis of several pyrimidine derivatives showed that compounds with similar structures demonstrated significant COX-2 inhibition, which is critical for reducing inflammation. For instance, certain derivatives exhibited ED50 values comparable to indomethacin, a widely used anti-inflammatory drug .

CompoundED50 (μM)COX-1 InhibitionCOX-2 Inhibition
Indomethacin9.17ModerateHigh
Pyrimidine Derivative A8.23LowHigh
Pyrimidine Derivative B11.60ModerateHigh

Anticancer Activity

The anticancer potential of piperidine and pyrimidine derivatives has been explored in various studies. For instance, compounds similar to this compound have shown promising cytotoxic effects against different cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

In a specific case study involving FaDu hypopharyngeal tumor cells, a derivative demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. This suggests that structural modifications in the piperidine framework can significantly influence biological activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research indicates that the presence of electron-withdrawing groups (like trifluoromethyl) enhances lipophilicity and bioavailability, while electron-donating groups can improve receptor binding affinity .

Key findings include:

  • Trifluoromethyl substituents : Increase potency against certain targets.
  • Pyrimidine moiety : Essential for anti-inflammatory and anticancer activities.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Anti-inflammatory Study : A series of pyrimidine derivatives were evaluated for their COX-inhibitory activities, demonstrating significant reductions in inflammation markers in vitro and in vivo models .
  • Cancer Cell Line Testing : Compounds related to this compound were tested against various cancer cell lines, showing IC50 values that indicate potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves a nucleophilic aromatic substitution or coupling reaction between pyrimidin-2-ol and a functionalized piperidine-carboxamide intermediate. For example, describes a similar synthesis using NaOH in dichloromethane to facilitate coupling, achieving 99% purity after rigorous purification (e.g., column chromatography or recrystallization) . Key steps include:
  • Reagent Selection : Use anhydrous conditions and catalysts (e.g., Pd-based catalysts for cross-coupling).
  • Purification : Employ HPLC or preparative TLC to isolate the target compound.
  • Yield Optimization : Adjust stoichiometry and reaction time (e.g., 24–48 hours under reflux).

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodological Answer :
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns (e.g., ESIMS m/z (M+1) as in ) .
  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to resolve the piperidine, pyrimidine, and trifluoromethylphenyl moieties.
  • HPLC-PDA : Assess purity (>98%) under gradient elution conditions (e.g., C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols should be followed during handling and storage?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (refer to ’s H300/H313 hazard codes) .
  • Storage : Keep in airtight containers at –20°C, away from moisture and oxidizing agents (per ’s storage guidelines) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Focus on the pyrimidine oxygen and trifluoromethyl group as key pharmacophores.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to refine electrostatic potential maps .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay buffers.
  • Orthogonal Validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assays).
  • Batch Analysis : Verify compound purity across labs via NMR and LC-MS to rule out batch variability (as emphasized in ) .

Q. What experimental designs are effective for studying structure-activity relationships (SAR)?

  • Methodological Answer :
  • Analog Synthesis : Modify the pyrimidine (e.g., replace oxygen with sulfur) or trifluoromethylphenyl group (e.g., introduce halogens).
  • In Vitro Screening : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR.
  • Data Correlation : Use multivariate regression to link substituent effects (e.g., Hammett σ values) to bioactivity .

Q. How to optimize reaction conditions for large-scale synthesis without compromising yield?

  • Methodological Answer :
  • Process Engineering : Implement continuous flow reactors (per ’s RDF2050108 subclass) for better heat/mass transfer .
  • Catalyst Screening : Test Pd/C, CuI, or Ni-based catalysts for coupling efficiency.
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition IC50_{50} values?

  • Methodological Answer :
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
  • Buffer Compatibility : Test pH (6.5–7.5) and ionic strength effects on compound solubility.
  • Statistical Rigor : Use ≥3 technical replicates and report SEM (as in ’s yield reporting) .

Safety and Compliance

Q. What disposal protocols are compliant with environmental regulations?

  • Methodological Answer :
  • Waste Segregation : Collect organic waste separately and incinerate via licensed facilities.
  • Regulatory Adherence : Follow EPA guidelines for halogenated waste (due to trifluoromethyl group) and consult ’s P501/P502 disposal codes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.